REACTION_SMILES
|
[CH3:18][N:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[CH3:28][CH2:29][O:30][CH2:31][CH3:32].[Cl:25][CH2:26][Cl:27].[P:1](=[O:2])([O:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([O:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[Cl:17]>>[P:1]([OH:2])([O:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([O:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Oc1ccccc1)Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(O)(Oc1ccccc1)Oc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:18][N:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1.[CH3:28][CH2:29][O:30][CH2:31][CH3:32].[Cl:25][CH2:26][Cl:27].[P:1](=[O:2])([O:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([O:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[Cl:17]>>[P:1]([OH:2])([O:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)([O:10][c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:22]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Oc1ccccc1)Oc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=P(O)(Oc1ccccc1)Oc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |